2-(2-Iodophenyl)-N,N-dimethylacetamide
Overview
Description
2-(2-Iodophenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)-N,N-dimethylacetamide typically involves the iodination of a precursor compound followed by acetamide formation. One common method involves the reaction of 2-iodoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylacetamides.
Oxidation Reactions: Formation of phenylquinones.
Reduction Reactions: Formation of N,N-dimethylphenylamines.
Scientific Research Applications
2-(2-Iodophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. Additionally, the acetamide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 2-Iodophenyl isothiocyanate
- 2-Iodophenylamine
- 2-Iodophenylacetic acid
Comparison: 2-(2-Iodophenyl)-N,N-dimethylacetamide is unique due to the presence of both an iodine atom and an acetamide group, which confer distinct chemical reactivity and biological activity. Compared to 2-iodophenyl isothiocyanate, which is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry and material science. Additionally, the acetamide group in this compound provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-(2-iodophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRJYYNQKBYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512274 | |
Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75117-26-9 | |
Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(2-Iodophenyl)-N,N-dimethylacetamide a crucial intermediate in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A1: this compound (4) plays a vital role in this specific synthetic route due to the iodine atom's reactivity. It undergoes an Ullmann coupling reaction with another key intermediate, 2,6-Dichloro-4-methoxyaniline (7). This reaction forms a carbon-carbon bond between the two molecules, ultimately leading to the formation of the diphenylamine structure present in diclofenac. The utilization of this specific intermediate allows for the incorporation of the desired deuterium labels from the starting material, five-deuterium-labelled phenyl acetic acid, into the final compound. []
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